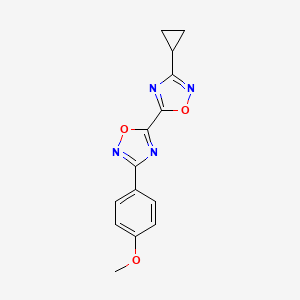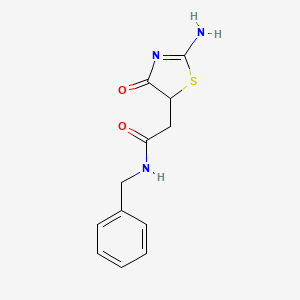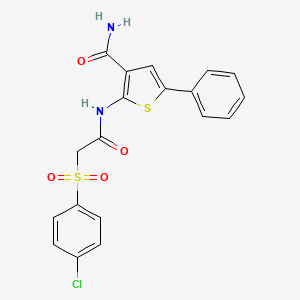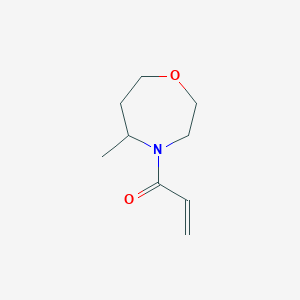![molecular formula C18H14N4O4S B2962691 (Z)-4-cyano-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-66-9](/img/structure/B2962691.png)
(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives are an important class of compounds in medicinal chemistry . They have been found to possess a variety of biological properties, including anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities .
Synthesis Analysis
Benzothiazole and its derivatives can be synthesized through various methods. For instance, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .Molecular Structure Analysis
The structure of synthesized benzothiazole derivatives can be examined using techniques such as FTIR, 1H, 13C-NMR, and HRMS .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For example, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through a copper (I) catalyzed azide-alkyne cycloaddition reaction .Scientific Research Applications
Antimicrobial and Anticancer Applications
- Synthesis and Evaluation of Derivatives : A study focused on the synthesis of 4-thiazolidinone derivatives and evaluated their antimicrobial and anticancer potentials. One of the derivatives, N-(2-(5-(4-hydroxybenzylidene)-2-(4-methoxyphenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl) benzamide, demonstrated significant activity as an anticancer agent (Deep et al., 2016).
Antiparasitic Applications
Thiazolides as Anti-Infective Drugs : Thiazolides, including nitazoxanide (a derivative), have a broad spectrum of activities against various parasites, bacteria, and viruses. These derivatives exhibit activities against anaerobic or microaerophilic parasites and bacteria due to the reduction of the nitro group into a toxic intermediate (Hemphill et al., 2012).
Sensors for Detection of Cyanide : Derivatives of (Z)-4-cyano-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide have been developed as sensors for detecting cyanide in aqueous media. These compounds change color in the presence of cyanide, demonstrating their potential as selective sensors (Elsafy et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-cyano-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S/c1-26-9-8-21-15-7-6-14(22(24)25)10-16(15)27-18(21)20-17(23)13-4-2-12(11-19)3-5-13/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDNTTZHMQRFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,6-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2962609.png)



![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)cyclohexanecarboxamide](/img/structure/B2962614.png)

![1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B2962616.png)

![4-[(Tert-butoxy)methyl]aniline](/img/structure/B2962619.png)



![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2962630.png)

